molecular formula C14H21ClN2O2 B1291655 Benzyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride CAS No. 1187931-10-7

Benzyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride

Cat. No.: B1291655
CAS No.: 1187931-10-7
M. Wt: 284.78 g/mol
InChI Key: ZWEQLMSZRJPXSU-UHFFFAOYSA-N
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Description

Benzyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride is a synthetic compound belonging to the class of piperazine derivatives. It has a molecular formula of C14H21ClN2O2 and a molecular weight of 284.78 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride typically involves the reaction of 2,6-dimethylpiperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as halides or alkoxides.

Mechanism of Action

The mechanism of action of Benzyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions .

Comparison with Similar Compounds

Uniqueness: Benzyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride is unique due to the presence of both benzyl and carboxylate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

benzyl 2,6-dimethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-8-15-9-12(2)16(11)14(17)18-10-13-6-4-3-5-7-13;/h3-7,11-12,15H,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEQLMSZRJPXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C(=O)OCC2=CC=CC=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-10-7
Record name 1-Piperazinecarboxylic acid, 2,6-dimethyl-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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